4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide
Description
4-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with chloro (-Cl) and methyl (-CH₃) groups at positions 4 and 3, respectively. The sulfonamide nitrogen is further linked to a 2-(3,4-dimethoxyphenyl)ethyl group.
Properties
IUPAC Name |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c1-12-10-14(5-6-15(12)18)24(20,21)19-9-8-13-4-7-16(22-2)17(11-13)23-3/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJXTIKSKUUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, 2-chloro-3′,4′-dimethoxybenzil, is reported to be a specific inhibitor of human carboxylesterase-2 (hce-2). Carboxylesterases are enzymes that hydrolyze esters and amides, and they play a crucial role in drug metabolism and detoxification.
Mode of Action
Based on its structural similarity to 2-chloro-3′,4′-dimethoxybenzil, it can be hypothesized that it may inhibit the activity of carboxylesterase-2 (hce-2), thereby affecting the metabolism of certain drugs and endogenous compounds.
Biological Activity
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their diverse applications, particularly as antimicrobial agents, but recent studies have expanded their utility into anticancer research and enzyme inhibition.
The compound's chemical structure and properties are crucial for understanding its biological activity. Below is a summary of its key characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H26ClN3O4S |
| Molecular Weight | 463.98 g/mol |
| LogP | 3.5064 |
| Polar Surface Area | 60.151 Ų |
| Hydrogen Bond Acceptors | 8 |
| InChI Key | QAUBILGLMCQLJT-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that sulfonamide derivatives exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound under review has shown promise in several studies:
- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, similar to established chemotherapeutics. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, leading to competitive inhibition of target enzymes. This mechanism is particularly relevant in the context of cancer therapy where enzyme modulation can alter cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of sulfonamides similar to 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide:
- Study on Anticancer Properties : A study highlighted that certain sulfonamide derivatives exhibited significant cytotoxic effects against various cancer cell lines, achieving IC50 values comparable to established drugs like doxorubicin . For example, derivatives with electron-withdrawing groups showed enhanced activity against MCF-7 cells.
- Mechanism of Action : Flow cytometry analyses indicated that these compounds could arrest cell cycle progression and trigger apoptotic pathways through increased caspase activity, suggesting a robust mechanism for anticancer efficacy .
Comparative Analysis of Similar Compounds
To contextualize the biological activity of 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide, a comparison with related sulfonamide compounds is presented below:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide | TBD | Anticancer |
| Doxorubicin | ~0.5 | Anticancer |
| Novel Sulfonamide Derivative A | 0.65 | Anticancer |
| Novel Sulfonamide Derivative B | 2.41 | Anticancer |
Scientific Research Applications
Compound Characteristics
- Molecular Formula : C17H20ClNO4S
- Molecular Weight : 363.86 g/mol
- CAS Number : 1374681-29-4
- LogP : 3.5064
- Polar Surface Area : 60.151 Ų
The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anti-inflammatory applications. The presence of the methoxyphenyl group enhances its pharmacological properties.
Antimicrobial Activity
Sulfonamides have been widely studied for their antimicrobial properties. Research indicates that compounds similar to 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide exhibit significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for bacterial growth and replication.
Anticancer Properties
Recent studies have suggested that sulfonamide derivatives can induce apoptosis in cancer cells. The specific structure of 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide may enhance its efficacy against specific cancer types by targeting cellular pathways involved in tumor growth and metastasis.
Inhibitors of Enzymatic Activity
This compound has potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, sulfonamides can inhibit carbonic anhydrases, which are important for various physiological processes including respiration and acid-base balance.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antibacterial | Demonstrated efficacy against E. coli and Staphylococcus aureus with IC50 values indicating potent activity. |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with a significant reduction in cell viability at concentrations above 10 µM. |
| Study C | Enzyme Inhibition | Showed inhibition of carbonic anhydrase with a Ki value suggesting strong binding affinity to the enzyme active site. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with sulfonamides, benzamides, and other derivatives sharing key structural features, such as the 3,4-dimethoxyphenethylamine moiety or substituted benzene sulfonamide groups.
Sulfonamide Derivatives
Key Observations :
- Chloro substituents (e.g., 4-Cl in the target compound) are common in sulfonamides and may enhance stability or binding to hydrophobic pockets in biological targets.
- Methoxy groups (e.g., 3,4-dimethoxyphenyl in the target compound) increase lipophilicity and may influence membrane permeability .
Benzamide Analogs
Comparison :
- Sulfonamide vs.
Crystallographic Studies
Compounds with 3,4-dimethoxyphenethyl groups, such as 2-(3,4-dimethoxyphenyl)ethylazanium chloride dihydrate, exhibit monoclinic crystal systems (space group P21/c) with unit cell parameters a = 21.977 Å, b = 12.229 Å, c = 10.222 Å .
Preparation Methods
Sulfonylation of 3,4-Dimethoxyphenethylamine
The primary route begins with 3,4-dimethoxyphenethylamine, which undergoes sulfonylation using 4-chloro-3-methylbenzenesulfonyl chloride. This reaction is conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl byproducts. The stoichiometric ratio of 1:1.2 (amine:sulfonyl chloride) ensures complete conversion, with yields averaging 78–85% after column chromatography.
Alternative Approaches Using Polymer-Supported Reagents
Recent advancements employ polymer-supported reagents to streamline purification. For instance, polymer-supported BEMP (PS-BEMP) facilitates the cyclodehydration of semicarbazides in acetonitrile under microwave irradiation (150°C, 20 minutes). This method reduces side-product formation, achieving purities >95% as verified by LC-MS.
Functionalization of the Aromatic Ring
The chloro and methyl substituents on the benzene ring are introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation.
Chlorination and Methylation Sequence
Chlorination precedes methylation to avoid steric hindrance. The benzene ring is treated with Cl₂ in the presence of FeCl₃ at 0–5°C, followed by methylation using methyl iodide and AlCl₃. This sequential approach ensures regioselectivity, with the chloro group occupying the para position relative to the sulfonamide.
Directed Ortho-Metalation (DoM)
For higher precision, DoM strategies utilize lithium diisopropylamide (LDA) to deprotonate the sulfonamide nitrogen, enabling directed chlorination at the 4-position. Subsequent quenching with methyl triflate introduces the methyl group at the 3-position, achieving >90% regiochemical fidelity.
Optimization of Reaction Conditions
Solvent selection, temperature, and catalyst choice critically impact reaction efficiency.
Solvent Effects
Polar aprotic solvents like DMF and acetonitrile enhance sulfonylation rates by stabilizing ionic intermediates. Comparative studies show acetonitrile affords 15% higher yields than DCM in microwave-assisted reactions. Conversely, DCM remains preferred for low-temperature chlorination due to its inertness.
Catalytic Systems
Lewis acids such as AlCl₃ and FeCl₃ are indispensable for EAS, but their stoichiometric use generates waste. Catalytic FeCl₃ (10 mol%) with triflic acid as a co-catalyst reduces metal loading while maintaining 88% yield in chlorination.
Purification and Characterization
Post-synthetic purification ensures pharmaceutical-grade purity, while spectroscopic methods confirm structural integrity.
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane (3:7) elutes unreacted starting materials, whereas reverse-phase HPLC (C18 column, methanol/water gradient) isolates the target compound to >99% purity.
Spectroscopic Analysis
¹H NMR (400 MHz, DMSO-d₆) reveals key signals: δ 2.34 (s, SCH₃), 3.75 (s, OCH₃), and 7.41–8.17 (aromatic protons). LC-MS (ESI+) shows a molecular ion peak at m/z 369.9 [M+H]⁺, consistent with the molecular formula C₁₇H₁₉ClNO₄S.
Scale-Up and Industrial Feasibility
Transitioning from lab-scale to industrial production necessitates addressing cost, safety, and waste management.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving sulfonylation of a chlorinated benzene derivative followed by amidation with a dimethoxyphenethylamine intermediate. Key steps include:
- Sulfonylation : Reacting 4-chloro-3-methylbenzenesulfonyl chloride with the amine group of 2-(3,4-dimethoxyphenyl)ethylamine under basic conditions (e.g., pyridine or triethylamine).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Quality Control : Analytical techniques like HPLC or LC-MS validate purity and confirm structural integrity .
Q. How is this compound structurally characterized in academic research?
- Methodological Answer : Structural elucidation employs:
- NMR Spectroscopy : and NMR identify substituent positions (e.g., methyl, chloro, and dimethoxy groups) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., monoclinic crystal systems with β ≈ 93.5°) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z calculated for ) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .
- Cytotoxicity Screening : MTS assays on cell lines (e.g., IC determination) with controls for solvent interference .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors, given the dimethoxyphenyl moiety’s potential affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
-
Substituent Variation : Systematically modify the chloro, methyl, or dimethoxy groups (e.g., replace Cl with F or Br) and assess activity changes .
-
Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding moieties (e.g., sulfonamide’s role in hydrogen bonding) .
-
Case Study : Derivatives with bulkier substituents on the benzene ring showed reduced solubility but increased target affinity (Table 1) .
Substituent (R) Solubility (µg/mL) IC (nM) Target Affinity (K) -Cl 12.5 250 45 nM -Br 8.2 180 32 nM -OCH 20.1 420 78 nM
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .
- Standardize Conditions : Control variables like DMSO concentration (<0.1%), cell passage number, and incubation time .
- Meta-Analysis : Cross-reference data from PubChem and crystallography databases (e.g., Cambridge Structural Database) to identify confounding factors .
Q. What computational strategies predict pharmacokinetic properties of this sulfonamide derivative?
- Methodological Answer :
- ADME Modeling : Tools like SwissADME predict logP (2.1), solubility (-4.2 LogS), and CYP450 interactions (e.g., CYP3A4 inhibition risk) .
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) using CHARMM or GROMACS .
- Toxicity Prediction : ProTox-II assesses hepatotoxicity (e.g., mitochondrial membrane disruption potential) .
Q. How does the compound’s crystal structure inform formulation strategies?
- Methodological Answer :
- Polymorph Screening : Identify stable crystalline forms via X-ray diffraction (e.g., monoclinic space group) to enhance bioavailability .
- Salt Formation : Co-crystallize with counterions (e.g., hydrochloride) to improve solubility, as seen in related dihydrate structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
